2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-methyl benzophenone
Overview
Description
2-[8-(1,4-Dioxa-8-azaspiro[45]decyl)methyl]-4’-methyl benzophenone is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a spirocyclic ring system, which includes both oxygen and nitrogen atoms, and a benzophenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4’-methyl benzophenone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Intermediate: The spirocyclic ring system can be synthesized through a cyclization reaction involving a suitable diol and an amine under acidic or basic conditions.
Attachment of the Benzophenone Moiety: The spirocyclic intermediate is then reacted with a benzophenone derivative, often through a nucleophilic substitution reaction, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4’-methyl benzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzophenone moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4’-methyl benzophenone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4’-methyl benzophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic ring system and benzophenone moiety can influence the compound’s binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2’-methyl benzophenone
- 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2’-thiomethyl benzophenone
Uniqueness
2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4’-methyl benzophenone is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring system. This structural feature imparts distinct chemical and biological properties, differentiating it from other benzophenone derivatives.
Properties
IUPAC Name |
[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(4-methylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-17-6-8-18(9-7-17)21(24)20-5-3-2-4-19(20)16-23-12-10-22(11-13-23)25-14-15-26-22/h2-9H,10-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVJLNXWDPBAMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCC4(CC3)OCCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643745 | |
Record name | {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(4-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898755-77-6 | |
Record name | Methanone, [2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl](4-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898755-77-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(4-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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